3-Dimethylamino-2-methylpropyl chloride hydrochloride
CAS No.: 4261-67-0
Cat. No.: VC21162777
Molecular Formula: C6H15Cl2N
Molecular Weight: 172.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4261-67-0 |
---|---|
Molecular Formula | C6H15Cl2N |
Molecular Weight | 172.09 g/mol |
IUPAC Name | 3-chloro-N,N,2-trimethylpropan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C6H14ClN.ClH/c1-6(4-7)5-8(2)3;/h6H,4-5H2,1-3H3;1H |
Standard InChI Key | SOMIBONUMGNAEP-UHFFFAOYSA-N |
SMILES | CC(CN(C)C)CCl.Cl |
Canonical SMILES | CC(CN(C)C)CCl.Cl |
Introduction
Basic Identification and Chemical Properties
3-Dimethylamino-2-methylpropyl chloride hydrochloride (CAS No. 4261-67-0) is an organic compound characterized by a dimethylamino group attached to a methylpropyl chain with a terminal chloride, stabilized as a hydrochloride salt. It serves as a key intermediate in pharmaceutical manufacturing processes, particularly for antipsychotic medications.
Identification Parameters
The compound can be identified through various chemical identifiers as presented in Table 1:
Parameter | Information |
---|---|
CAS Number | 4261-67-0 |
IUPAC Name | 3-chloro-N,N,2-trimethylpropan-1-amine;hydrochloride |
Common Synonyms | 3-Chloro-2-methyl-N,N-dimethylpropylamine hydrochloride |
Chemical Formula | C₆H₁₄ClN·HCl |
Molecular Weight | 172.10 g/mol |
SMILES Notation | CC(CN(C)C)CCl.Cl |
Table 1: Basic identification parameters of 3-Dimethylamino-2-methylpropyl chloride hydrochloride
Physical and Chemical Properties
The compound exists as an off-white solid powder at room temperature with specific physical and chemical characteristics that make it suitable for various pharmaceutical applications and chemical reactions.
Property | Value |
---|---|
Physical State | Solid/Powder |
Appearance | Off-white |
Melting Point | 169-173°C |
Boiling Point | 144.5°C at 760 mmHg |
Flash Point | 41.2°C |
LogP | 2.22490 |
Table 2: Physical and chemical properties of 3-Dimethylamino-2-methylpropyl chloride hydrochloride
The compound demonstrates stability under recommended storage conditions but may react with certain incompatible materials. Its chemical structure allows it to participate in various reaction types, with nucleophilic substitution being particularly common. The chloride group functions as an effective leaving group, making the compound valuable in synthesis reactions where nitrogen-containing groups need to be incorporated into molecular structures .
Applications and Pharmaceutical Uses
Pharmaceutical Applications
The primary application of 3-Dimethylamino-2-methylpropyl chloride hydrochloride lies in the pharmaceutical industry, where it serves as a crucial intermediate in the synthesis of several important medications.
Application | Details |
---|---|
Primary Use | Pharmaceutical intermediate |
Specific APIs | Cyamepromazine, Levomepromazine, Promazine |
Therapeutic Class | Antipsychotic medications |
Function | Key intermediate introducing specific structural elements required for biological activity |
Table 3: Pharmaceutical applications of 3-Dimethylamino-2-methylpropyl chloride hydrochloride
The compound plays a critical role in pharmaceutical manufacturing by providing the necessary structural components for these antipsychotic medications. Companies like Atom Pharma and Ganesh Remedies specialize in the production of this compound specifically for pharmaceutical applications .
Additional Applications
Beyond pharmaceutical uses, 3-Dimethylamino-2-methylpropyl chloride hydrochloride finds applications in several other fields:
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Agricultural chemical synthesis as an intermediate
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Photographic chemical production
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Biochemical research as a reagent for enzyme studies
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General organic synthesis as an alkylating reagent in Grignard reactions
These diverse applications demonstrate the compound's versatility as a chemical building block in various industrial and research contexts.
Synthesis and Production Methods
Synthetic Routes
The synthesis of 3-Dimethylamino-2-methylpropyl chloride hydrochloride typically involves a controlled reaction sequence. The standard synthetic route includes:
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Preparation of the precursor 3-dimethylamino-2-methylpropyl chloride
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Reaction with hydrochloric acid under controlled conditions to form the hydrochloride salt
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Purification through recrystallization or other suitable methods to obtain a high-purity compound
The reaction conditions must be carefully monitored to ensure the formation of the desired product while minimizing impurities and side reactions.
Industrial Production
In industrial settings, manufacturers have developed optimized processes for the large-scale production of 3-Dimethylamino-2-methylpropyl chloride hydrochloride. Companies like Ganesh Remedies produce this compound in "ultra-modern state of art facilities" located in industrial areas .
The industrial production typically employs specialized chemical reactors with precise control of reaction parameters such as temperature, pressure, and mixing. Quality control measures ensure that the final product meets the stringent specifications required for pharmaceutical intermediates. The production methods are designed to maximize yield and purity while maintaining safety and environmental compliance standards .
Hazard Type | Classification | Percentage of Classifications |
---|---|---|
Acute Toxicity (Oral) | Category 3 (Toxic if swallowed) | 69.6% |
Category 4 (Harmful if swallowed) | 21.4% | |
Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | 85.7% |
Category 1B (Causes severe burns) | 14.3% | |
Eye Damage/Irritation | Category 1 (Causes serious eye damage) | 69.6% |
Category 2A (Causes serious eye irritation) | 10.7% | |
Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | 100% |
Table 4: Hazard classification of 3-Dimethylamino-2-methylpropyl chloride hydrochloride according to GHS
Toxicological Studies
The National Toxicology Program (NTP) has conducted extensive studies to evaluate the effects of this compound on various biological systems. These investigations provide important insights into its toxicological profile:
In 2-week toxicity studies:
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Groups of five male and five female F344/N rats and B6C3F1 mice received doses of 0, 6.25, 12.5, 25, 50, or 100 mg/kg body weight
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All dosed animals survived until the end of the study period
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Mean body weights across all dosed groups remained similar to those of control groups
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No gross or microscopic lesions were attributed to the administration of the compound
In 3-month toxicity studies:
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Increased incidences of goblet cell hypertrophy were observed in the nose of male rats
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Elevated serum bile acid concentrations were found in both male and female rats
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Deaths occurred in female mice administered 100 mg/kg
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No significant histopathological findings were reported in male mice
Based on these studies, the estimated no-observed-effect levels were determined to be:
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